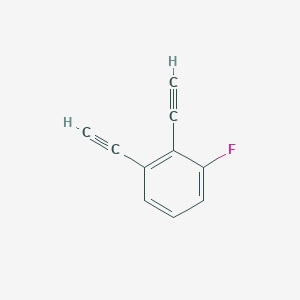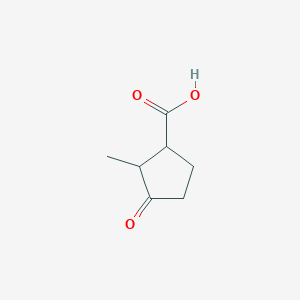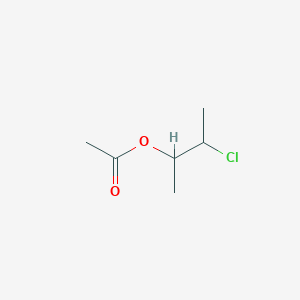
2-Chloro-1-methylpropyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-methylpropyl acetate is an organic compound with the molecular formula C6H11ClO2. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-1-methylpropyl acetate can be synthesized through the esterification of 2-chloro-1-methylpropanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
2-Chloro-1-methylpropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloro-1-methylpropanol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted esters or alcohols, depending on the nucleophile used.
Hydrolysis: The major products are 2-chloro-1-methylpropanol and acetic acid.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
科学研究应用
2-Chloro-1-methylpropyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-1-methylpropyl acetate involves its interaction with specific molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new products. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of alcohol and acid. The compound’s reactivity and interactions with other molecules are influenced by its chemical structure and functional groups.
相似化合物的比较
2-Chloro-1-methylpropyl acetate can be compared with other similar compounds, such as:
2-Chloro-1-methylpropanol: This compound is the alcohol precursor used in the synthesis of this compound.
1-Chloro-2-methylpropyl acetate: A structural isomer with different chemical properties and reactivity.
2-Chloroethyl acetate: Another ester with similar functional groups but different molecular structure and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
属性
CAS 编号 |
760-86-1 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC 名称 |
3-chlorobutan-2-yl acetate |
InChI |
InChI=1S/C6H11ClO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3 |
InChI 键 |
NCIUPQANRXKHMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)

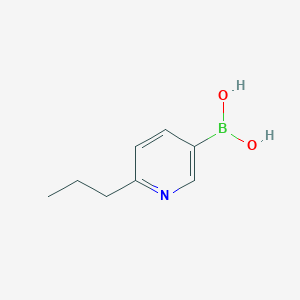
![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)
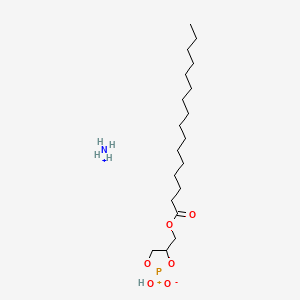

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
